
2-fluoro-N-(4-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and has a fluorine atom and a hydroxyl group attached to the benzene ring. FHBA has been shown to exhibit various biological activities, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the activity of PTPs by binding to the catalytic site of the enzyme. PTPs are enzymes that regulate the activity of various signaling pathways in the body, and their dysregulation has been linked to various diseases, including cancer and diabetes. 2-fluoro-N-(4-hydroxyphenyl)benzamide's ability to inhibit PTPs makes it a potential therapeutic agent for the treatment of these diseases.
Efectos Bioquímicos Y Fisiológicos
2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its PTP inhibitory activity, 2-fluoro-N-(4-hydroxyphenyl)benzamide has been shown to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. 2-fluoro-N-(4-hydroxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-N-(4-hydroxyphenyl)benzamide in laboratory experiments is its ability to selectively inhibit PTPs. This allows researchers to study the effects of PTP inhibition on various signaling pathways in the body. However, one limitation of using 2-fluoro-N-(4-hydroxyphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide. One area of research is the development of 2-fluoro-N-(4-hydroxyphenyl)benzamide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the study of 2-fluoro-N-(4-hydroxyphenyl)benzamide's effects on other signaling pathways in the body, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for 2-fluoro-N-(4-hydroxyphenyl)benzamide may improve its availability for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(4-hydroxyphenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(4-hydroxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including inhibition of protein tyrosine phosphatases (PTPs) and activation of peroxisome proliferator-activated receptor gamma (PPARγ). These activities make 2-fluoro-N-(4-hydroxyphenyl)benzamide a promising candidate for use in drug discovery and development.
Propiedades
Número CAS |
198879-79-7 |
|---|---|
Nombre del producto |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
Fórmula molecular |
C13H10FNO2 |
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
Clave InChI |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



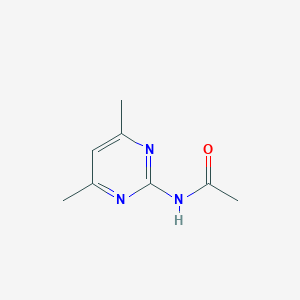
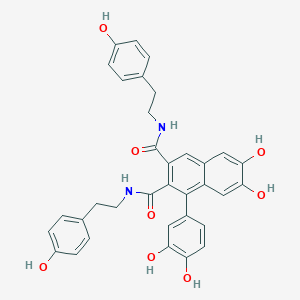
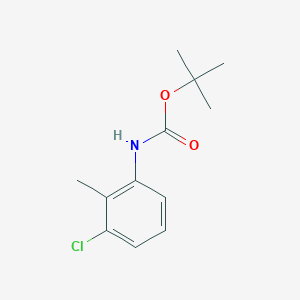
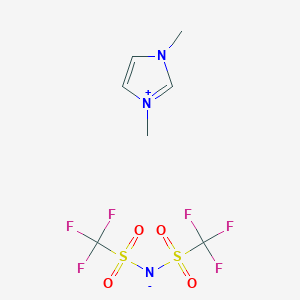
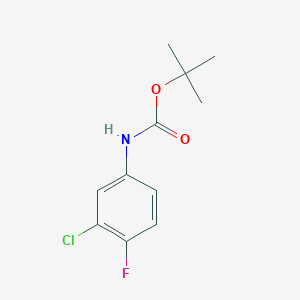

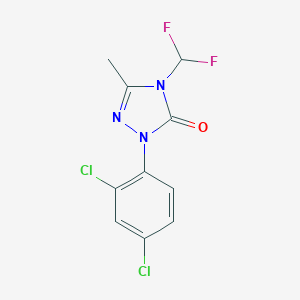
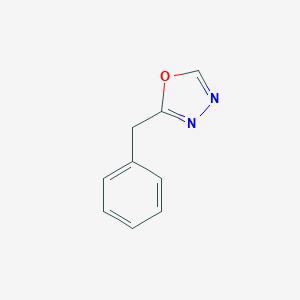
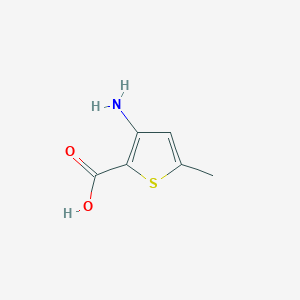
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
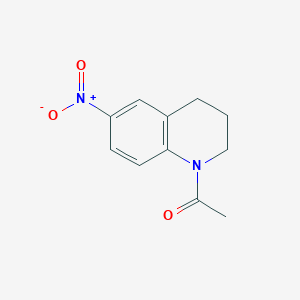
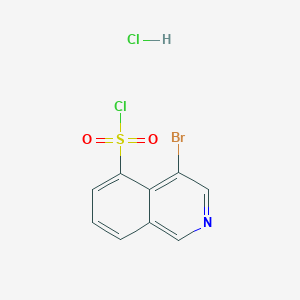
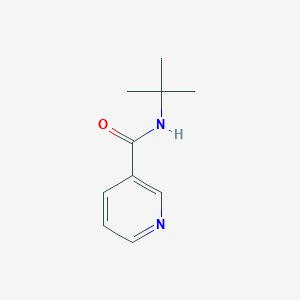
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)